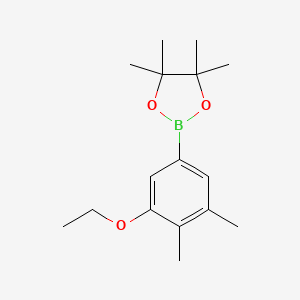

![molecular formula C13H21NO3 B2515129 Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate CAS No. 2361644-49-5](/img/structure/B2515129.png)

Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic carbamate that has been synthesized through a simple and efficient method. The unique structure of this compound has led to its investigation for its potential use in various scientific applications.3]heptan-1-yl)methyl]carbamate, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Environmental Remediation and Fate of Oxygenates

Research on related tert-butyl compounds, notably methyl tert-butyl ether (MTBE), offers insights into the environmental behavior, fate, and remediation techniques that could potentially apply to Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate. These studies focus on the decomposition, environmental occurrence, fate, and biodegradation pathways of MTBE, which shares structural similarities with the compound of interest, highlighting the potential for environmental remediation applications.

Decomposition and Environmental Removal : The decomposition of MTBE, a structurally related compound, in a cold plasma reactor demonstrates the potential for innovative remediation technologies. Adding hydrogen to the plasma reactor significantly increases the decomposition efficiency of MTBE, converting it into less harmful compounds (L. Hsieh et al., 2011). This suggests that similar plasma-based technologies could be applied to the decomposition of this compound for environmental remediation.

Environmental Behavior and Fate : Understanding the environmental behavior and fate of MTBE provides a foundation for predicting how similar compounds might interact with environmental matrices. MTBE's high solubility in water and low biodegradation potential point to challenges in remediating water contaminants (P. Squillace et al., 1997). These characteristics underline the importance of developing targeted remediation strategies for compounds like this compound.

Biodegradation : The microbial degradation of MTBE under various redox conditions reveals the complexities of biodegrading oxygenates in subsurface environments (T. Schmidt et al., 2004). This research highlights the importance of understanding the specific biodegradation pathways and conditions that could facilitate the breakdown of similar compounds in contaminated sites.

Membrane Separation for Purification : The use of polymer membranes for the separation and purification of MTBE from methanol/MTBE mixtures via pervaporation emphasizes the role of non-biological methods in treating water contaminated with organic compounds (A. Pulyalina et al., 2020). Such membrane-based separation techniques could be adapted for the purification of water contaminated with this compound.

properties

IUPAC Name |

tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-9-7-10(15)13(9)5-4-6-13/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYELLXXRNBKJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=O)C12CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)

![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)

![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)